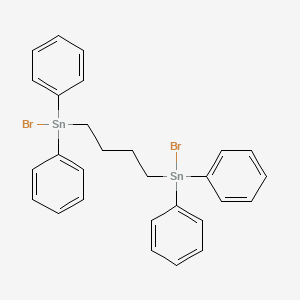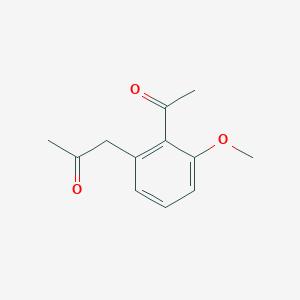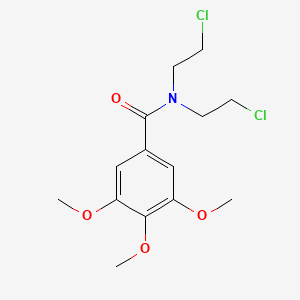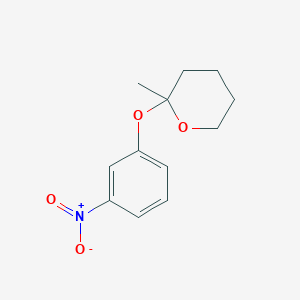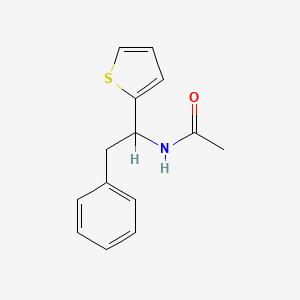
N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide is an organic compound that features a phenyl group, a thienyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide typically involves the reaction of 2-phenyl-1-(2-thienyl)ethanamine with acetic anhydride or acetyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of the ethanamine and the acyl group of the acetic anhydride or acetyl chloride.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thienylfentanyl: An anilide with a similar thienyl group, known for its opioid analgesic properties.
Acetamide, N-2-thienyl-: Another compound with a thienyl group, used in various chemical applications.
Acetamide, N-(1,1’-biphenyl)-2-yl-: A compound with a biphenyl group, used in different chemical contexts.
Uniqueness
N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide is unique due to its specific combination of phenyl and thienyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
80154-67-2 |
|---|---|
Molekularformel |
C14H15NOS |
Molekulargewicht |
245.34 g/mol |
IUPAC-Name |
N-(2-phenyl-1-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C14H15NOS/c1-11(16)15-13(14-8-5-9-17-14)10-12-6-3-2-4-7-12/h2-9,13H,10H2,1H3,(H,15,16) |
InChI-Schlüssel |
IVFRTFSHTHVVBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CC1=CC=CC=C1)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



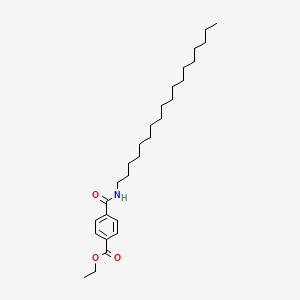
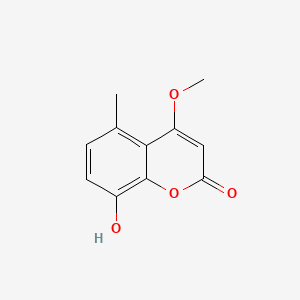
![7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione](/img/structure/B14416208.png)




![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14416236.png)

